molecular formula C13H14N4O3S B2560722 2-((6-acetamidopyridazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide CAS No. 1021056-92-7

2-((6-acetamidopyridazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B2560722
CAS No.: 1021056-92-7
M. Wt: 306.34
InChI Key: KXNDZPYKCGDKHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((6-acetamidopyridazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyridazine ring substituted with an acetamido group and a thioether linkage to an acetamide moiety, which is further connected to a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-acetamidopyridazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound, such as diethyl oxalate, under acidic conditions.

    Thioether Formation: The thioether linkage is formed by reacting the acetamidopyridazine with a thiol compound, such as thiourea, under basic conditions.

    Acetamide Formation: The final step involves the reaction of the thioether intermediate with furan-2-ylmethylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-((6-acetamidopyridazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The acetamido group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The furan ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2), Lewis acids as catalysts.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitrated or halogenated furan derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors involved in disease pathways.

    Biological Studies: The compound can be used as a probe to study biological processes, such as enzyme inhibition or receptor binding.

    Materials Science: Its unique structure may allow it to be used in the development of new materials with specific electronic or optical properties.

    Chemical Biology: It can be employed in chemical biology to investigate the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of 2-((6-acetamidopyridazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the interaction between the compound and its target.

Comparison with Similar Compounds

Similar Compounds

    2-((6-acetamidopyridazin-3-yl)thio)acetamide: Lacks the furan-2-ylmethyl group, which may affect its biological activity and chemical properties.

    N-(furan-2-ylmethyl)acetamide:

    6-acetamidopyridazine: Lacks the thioether and acetamide linkages, which may influence its stability and interactions with biological targets.

Uniqueness

2-((6-acetamidopyridazin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide is unique due to its combination of a pyridazine ring, acetamido group, thioether linkage, and furan ring. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(6-acetamidopyridazin-3-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3S/c1-9(18)15-11-4-5-13(17-16-11)21-8-12(19)14-7-10-3-2-6-20-10/h2-6H,7-8H2,1H3,(H,14,19)(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXNDZPYKCGDKHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(C=C1)SCC(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.